molecular formula C9H16ClNO2 B13472304 Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride

Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride

Cat. No.: B13472304
M. Wt: 205.68 g/mol
InChI Key: RXNIEGXUZBRMMN-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a six-membered nitrogen heterocycle fused to a cyclopentane ring. The unique structure of this compound has garnered significant interest in the fields of synthetic organic chemistry and drug discovery due to its potential pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azabicyclo[3.2.1]octane derivatives typically involves nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives . For instance, the synthesis of 2-azabicyclo[3.2.1]octadiene from norbornadiene involves a two-step sequence reduction using lithium aluminum hydride (LiAlH4) and hydrogenation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar nucleophilic attack and cyclization strategies. The scalability of these methods is crucial for producing sufficient quantities for research and potential pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride stands out due to its unique combination of stability, reactivity, and potential pharmacological properties. Its bicyclic structure provides additional rigidity, which is an important feature in medicinal chemistry .

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

methyl 2-azabicyclo[3.2.1]octane-4-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-5-10-7-3-2-6(8)4-7;/h6-8,10H,2-5H2,1H3;1H

InChI Key

RXNIEGXUZBRMMN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNC2CCC1C2.Cl

Origin of Product

United States

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